2-[3-(3,5-Difluorophenyl)phenyl]ethan-1-amine
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Overview
Description
2-[3-(3,5-Difluorophenyl)phenyl]ethan-1-amine is an organic compound with the molecular formula C14H13F2N It is characterized by the presence of a difluorophenyl group attached to a phenyl ring, which is further connected to an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,5-Difluorophenyl)phenyl]ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-difluorobenzene and benzene derivatives.
Grignard Reaction: The 3,5-difluorobenzene undergoes a Grignard reaction with a suitable halide to form the corresponding Grignard reagent.
Coupling Reaction: The Grignard reagent is then coupled with a benzene derivative under appropriate conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions followed by efficient coupling and amination steps. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,5-Difluorophenyl)phenyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
2-[3-(3,5-Difluorophenyl)phenyl]ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is investigated for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used as an intermediate in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(3,5-Difluorophenyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoroacetophenone: A related compound with similar structural features but different functional groups.
3,5-Difluorobenzylamine: Another similar compound with a benzylamine group instead of an ethanamine chain.
Uniqueness
2-[3-(3,5-Difluorophenyl)phenyl]ethan-1-amine is unique due to its specific combination of difluorophenyl and phenyl groups attached to an ethanamine chain. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-[3-(3,5-difluorophenyl)phenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N/c15-13-7-12(8-14(16)9-13)11-3-1-2-10(6-11)4-5-17/h1-3,6-9H,4-5,17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFULVZVRULUTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)F)F)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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